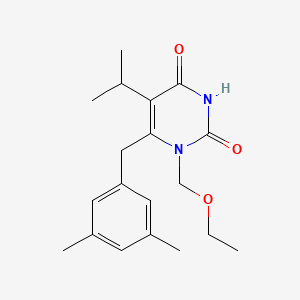

GCA-186

Description

an anti-HIV agent; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

149950-61-8 |

|---|---|

Molecular Formula |

C19H26N2O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23) |

InChI Key |

NVGVZWUORYLPAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil GCA 186 GCA-186 GCA186 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCI-186 (Edaravone) and TAK-186

A Note on Nomenclature: The compound "GCA-186" is not found in the public scientific literature. It is highly probable that this is a typographical error for either MCI-186 , also known as Edaravone, or TAK-186 , a distinct therapeutic agent. This guide provides a comprehensive overview of the mechanism of action for both of these compounds to address the likely intent of the query.

Part 1: MCI-186 (Edaravone)

Introduction: Edaravone (MCI-186) is a neuroprotective agent primarily known for its potent free radical scavenging properties.[1][2][3][4][5][6] It is utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] The therapeutic effects of Edaravone are attributed to its ability to mitigate oxidative stress and inflammation, which are key pathological features in these neurological disorders.[1][2]

Core Mechanism of Action: Free Radical Scavenging

The principal mechanism of Edaravone is its function as a powerful antioxidant.[1][5][6] It effectively neutralizes highly reactive free radicals, thereby preventing cellular damage.[1]

-

Scavenging of Reactive Oxygen Species (ROS): Edaravone is known to scavenge various ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are implicated in neuronal damage in conditions like cerebral ischemia and ALS.[2][7] By reducing the levels of these detrimental molecules, Edaravone helps to decrease oxidative stress.[1]

-

Inhibition of Lipid Peroxidation: Free radicals can attack lipids within cell membranes, leading to a chain reaction known as lipid peroxidation, which results in cell damage and death.[1][8] Edaravone inhibits this process by scavenging peroxyl radicals, thus preserving the integrity of cellular membranes.[1][8]

-

Upregulation of Antioxidant Enzymes: Edaravone has been shown to boost the body's natural defense mechanisms against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]

Anti-Inflammatory Properties

Beyond its antioxidant effects, Edaravone exhibits anti-inflammatory properties that contribute to its neuroprotective action.[1]

-

Modulation of the Arachidonic Acid Cascade: Edaravone can influence the arachidonic acid (AA) cascade. The activation of this cascade during events like cerebral ischemia leads to the production of inflammatory mediators. Edaravone has been suggested to have a site of action closely associated with the lipoxygenase system within the AA cascade.[9]

-

Suppression of Inflammatory Mediators: Edaravone can decrease the production of pro-inflammatory cytokines and mitigate the activation of microglia, which are the resident immune cells of the brain.[1] This reduction in inflammation helps to lessen its damaging effects on neuronal tissues.[1]

Quantitative Data

| Parameter | Value | Condition | Source |

| IC50 (Lipid Peroxidation) | 15.3 µM | Rat brain homogenate | [8] |

| ALSFRS-R Score Change Difference (Edaravone vs. Placebo) | -2.49 | 24-week clinical trial (Study 19) | [10] |

| Mean Cmax (Oral) | 1656 ng/mL | Healthy adults (105 mg/mL dose) | [2] |

| Mean Tmax (Oral) | 0.5 hours | Healthy adults (105 mg/mL dose) | [2] |

| Protein Binding | 92% | Human serum proteins (mainly albumin) | [2] |

Experimental Protocols

Inhibition of Lipid Peroxidation in Rat Brain Homogenate: The inhibitory effect of Edaravone on lipid peroxidation was assessed using rat cerebral homogenate. The brain tissue was homogenized, and lipid peroxidation was induced by incubation at 37°C for 30 minutes. Edaravone was added at varying concentrations to determine its concentration-dependent inhibitory effect, with the IC50 value calculated as the concentration at which 50% of the lipid peroxidation was inhibited.[8]

Phase 3 Clinical Trial in ALS (Study MCI186-19): This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Edaravone in patients with ALS.[10][11]

-

Patient Population: Patients who met specific criteria, including a score of ≥2 points on all 12 items of the revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), a forced vital capacity of ≥80%, and a disease duration of ≤2 years, were included.[12]

-

Treatment Regimen: Patients received either 60 mg of Edaravone or a placebo intravenously over 60 minutes. The treatment was administered in cycles, with the first cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days, followed by a 14-day drug-free period. The study duration was 24 weeks.[12][13]

-

Primary Endpoint: The primary efficacy endpoint was the change in the ALSFRS-R score from baseline to 24 weeks.[11][13]

Signaling Pathway Diagram

References

- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Edaravone - Wikipedia [en.wikipedia.org]

- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

GCA-186: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GCA-186 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analogue of Emivirine (MKC-442) with enhanced activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, tailored for professionals in the field of drug development and virology.

Discovery and Design Rationale

This compound was developed as part of a focused effort to overcome the challenge of drug resistance to existing NNRTIs, a significant hurdle in the long-term management of HIV-1 infection. The design of this compound was a strategic modification of its predecessor, Emivirine.

The discovery of this compound was based on the rationale of improving its binding affinity and resilience to mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme.[1] Specifically, this compound was designed to be less susceptible to the common Tyr181Cys mutation, which confers resistance to many NNRTIs.[1] The key structural modification in this compound compared to Emivirine is the introduction of 3',5'-dimethyl substituents on the C6 benzyl group.[1] This modification was intended to establish close contacts with the conserved Trp229 residue within the binding pocket, thereby enhancing the inhibitor's potency against resistant viral strains.[1]

Synthesis Pathway

The synthesis of this compound, a 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, involves a multi-step process. While specific, detailed protocols are proprietary and found within patent literature, the general synthetic approach can be inferred from publications on its analogues.[2] The core of the synthesis involves the construction of the substituted uracil ring followed by the introduction of the characteristic side chains.

A plausible synthetic route is outlined below:

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside analogues, NNRTIs do not bind to the active site of the reverse transcriptase enzyme but rather to an allosteric site known as the NNRTI binding pocket.

The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the active site and inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. The 3',5'-dimethylbenzyl group of this compound plays a crucial role in its enhanced activity against resistant strains by creating additional interactions within the binding pocket, making it more difficult for single point mutations to disrupt its binding.

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Quantitative Data

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound against wild-type and mutant viral strains.

| HIV-1 Strain | EC50 (µM) | Reference |

| Wild-type (IIIB) | 0.0032 | Hopkins et al., 1999 |

| Y181C Mutant | 0.098 | Hopkins et al., 1999 |

| K103N Mutant | 0.012 | Hopkins et al., 1999 |

Experimental Protocols

General Synthesis of 6-(Substituted-benzyl)uracil Derivatives

The synthesis of this compound and its analogues generally follows a convergent strategy. A key step often involves a cross-coupling reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Preparation of the Grignard Reagent: 3,5-dimethylbenzyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.

-

Cross-Coupling Reaction: The protected 6-chlorouracil derivative is dissolved in an appropriate solvent (e.g., THF) and treated with a palladium catalyst (e.g., Pd(PPh3)4). The prepared Grignard reagent is then added dropwise, and the reaction mixture is refluxed until completion.

-

Deprotection and Alkylation: The protecting groups are removed under appropriate conditions. The resulting intermediate is then alkylated at the N1 position using ethoxymethyl chloride in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

-

Purification: The final product is purified using silica gel column chromatography.

Anti-HIV-1 Activity Assay

The antiviral activity of this compound is typically evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.

Methodology:

-

Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

Virus Infection: A known amount of HIV-1 (e.g., IIIB strain) is used to infect the MT-4 cells.

-

Drug Treatment: The infected cells are then treated with serial dilutions of this compound.

-

Measurement of Viral Replication: After a defined incubation period (e.g., 5 days), the extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.

Conclusion

This compound represents a significant advancement in the development of NNRTIs with improved efficacy against drug-resistant HIV-1 strains. Its rational design, based on detailed structural insights into the NNRTI binding pocket, has led to a compound with potent antiviral activity. The synthetic pathways and biological evaluation methods described in this guide provide a foundation for further research and development in this critical area of antiviral therapy.

References

- 1. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vitro studies of GCA-186

An In-Depth Technical Guide to the Preliminary In Vitro Studies of TAK-186

Disclaimer: Initial searches for "GCA-186" did not yield relevant results for a specific therapeutic agent. However, "TAK-186" is a well-documented compound whose profile aligns with the context of this request. This guide proceeds under the assumption that "this compound" was a typographical error for TAK-186 .

Introduction

TAK-186 (also known as MVC-101) is a novel investigational therapeutic agent engineered as a COnditional Bispecific Redirected Activation (COBRA) T-cell engager.[1][2] It is designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] Administered as an inactive prodrug, TAK-186 is engineered for preferential activation within the tumor microenvironment (TME), aiming to maximize on-target efficacy while minimizing off-tumor toxicities.[3][4] Its mechanism involves binding to both EGFR on tumor cells and the CD3ε subunit on T-cells, thereby redirecting cytotoxic T-lymphocytes to kill the cancer cells.[2] This document provides a technical summary of the key preliminary in vitro studies that characterize the activity and mechanism of TAK-186.

Mechanism of Action: The COBRA™ Platform

The core innovation of TAK-186 lies in its conditional activation. The prodrug form is designed with a constrained anti-CD3 single-chain variable fragment (scFv) that is masked, preventing it from binding to T-cells in circulation.[5] The molecule is activated by proteases, such as Matrix Metalloproteinase 2 (MMP2) and MMP9, which are typically upregulated in the TME.[6]

The activation cascade is as follows:

-

Tumor Targeting : The TAK-186 prodrug binds to EGFR-expressing cells (both tumor and normal tissue) via two anti-EGFR single-domain antibodies (sdAbs).[3][5]

-

Proteolytic Cleavage : Within the protease-rich TME, the linker masking the anti-CD3 domain is cleaved.[2][6]

-

Activation & Dimerization : This cleavage unmasks the anti-CD3 binding site. The activated molecule then dimerizes on the surface of the EGFR-expressing tumor cell.[2][5][6]

-

T-Cell Engagement & Killing : The now-active dimer, with its multiple binding sites, engages CD3ε on nearby T-cells, forming an immunological synapse. This cross-linking potently activates the T-cell to release cytotoxic granules (e.g., perforin and granzymes), inducing apoptosis in the targeted tumor cell.[2]

A C-terminal sdAb that binds to human serum albumin (HSA) is included in the design to extend the in vivo half-life of the inactive prodrug.[3][4][5] Upon activation (cleavage), this half-life extension domain is separated from the active part of the molecule, allowing for the rapid clearance of the active T-cell engager and enhancing its safety profile.[2][4][5]

Quantitative In Vitro Data

The potency of TAK-186 was evaluated in T-cell dependent cellular cytotoxicity (TDCC) assays. These experiments measured the ability of the pre-cleaved, active form of TAK-186 (pcTAK-186) to induce T-cell mediated killing of various human cancer cell lines with differing levels of EGFR expression.[7]

Table 1: EGFR Expression on Target Cell Lines

EGFR expression levels were quantified to correlate target density with cytotoxic activity.

| Cell Line | Cancer Type | EGFR Molecules per Cell (ABC) |

| LoVo | Colorectal | 8,728 |

| HT29 | Colorectal | 29,769 |

| SCC25 | Head and Neck (SCCHN) | 219,309 |

| Source: Dettling DE, et al. J Immunother Cancer. 2022.[5][7] |

Table 2: In Vitro Cytotoxicity (EC₅₀) of Active TAK-186

The effective concentration required to achieve 50% of the maximum cell killing (EC₅₀) demonstrates the high potency of the activated molecule.

| Target Cell Line | pcTAK-186 EC₅₀ (pM) |

| LoVo | 0.37 |

| HT29 | 0.54 |

| SCC25 | 0.07 |

| Source: Dettling DE, et al. J Immunother Cancer. 2022.[7] |

These results show that active TAK-186 is highly potent, inducing cytotoxicity at picomolar concentrations. The data also indicates that its activity is dependent on EGFR expression, as demonstrated by the potent killing of cell lines with varying EGFR densities.[7] The study noted that the potency of the active form (pcTAK-186) was 76 to 148-fold greater than the intact prodrug form, confirming the conditional activity designed into the molecule.[7]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical in vitro characterization of TAK-186.

Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of TAK-186 to redirect T-cells to kill EGFR-expressing tumor cells.

1. Cell Preparation:

- Target Cells: Human tumor cell lines (LoVo, HT29, SCC25) are cultured according to the manufacturer's recommendations.[5] For some assays, cells are transduced with luciferase to facilitate a luminescent readout for viability.[5]

- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a healthy donor leukopak using standard techniques (e.g., EasySep).[5] These serve as the source of T-cells.

2. Co-culture Setup:

- Target and effector cells are combined in AIM-V media at an Effector-to-Target (E:T) ratio of 5:1.[5]

- Serial dilutions of the test articles (e.g., pcTAK-186, intact TAK-186 prodrug, non-cleavable control) are added to the co-culture.

- The plates are incubated for 48 hours at 37°C.[5]

3. Cytotoxicity Measurement:

- After incubation, cell viability is assessed. This can be done via several methods, such as measuring luciferase activity for transduced cells or using a commercially available cytotoxicity assay kit (e.g., LDH release).

- Data is normalized to untreated controls (target cells + T-cells, no drug) and maximum lysis controls.

4. Data Analysis:

A dose-response curve is generated by plotting percent specific lysis against the concentration of the test article.

The EC₅₀ value is calculated from this curve using a suitable nonlinear regression model.

Caption: Experimental workflow for the TDCC potency assay. Protocol 2: Flow Cytometry for CD3 Binding and EGFR Quantitation

Flow cytometry is used to assess the binding characteristics of TAK-186 and to quantify the target antigen on cell surfaces.

1. Cell Preparation:

- For CD3 binding, human T-cells are prepared.

- For EGFR quantitation, tumor cell lines (LoVo, HT29, etc.) are harvested and washed.[5][7]

2. Staining:

- CD3 Binding: T-cells are incubated with different forms of TAK-186 (prodrug, pre-cleaved, non-cleavable control).[7] Binding is detected using a fluorescently labeled secondary antibody that recognizes a component of the TAK-186 molecule.

- EGFR Quantitation: Tumor cells are stained with a fluorescently labeled anti-EGFR antibody. A quantitative flow cytometry kit with calibration beads of a known antibody binding capacity (ABC) is used to establish a standard curve.[7]

3. Data Acquisition:

- Samples are run on a flow cytometer. Data is collected for tens of thousands of events per sample.

4. Data Analysis:

- CD3 Binding: The Mean Fluorescence Intensity (MFI) is measured for the T-cell population. An increase in MFI compared to controls indicates binding.[7]

- EGFR Quantitation: The MFI of the tumor cells is compared to the calibration bead standard curve to extrapolate the number of EGFR molecules per cell (ABC).[7]

Conclusion

The preliminary in vitro data for TAK-186 strongly support its proposed mechanism of action. The molecule demonstrates highly potent, EGFR-dependent, and T-cell-mediated cytotoxicity upon conditional activation. The significant differential in activity between the prodrug and the proteolytically cleaved form provides a clear rationale for its advancement into further preclinical and clinical studies, offering a promising strategy for improving the therapeutic window for T-cell engagers in solid tumors.[4][5]

References

- 1. oncologymedinfo.com [oncologymedinfo.com]

- 2. Facebook [cancer.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analogs and Derivatives of Edaravone (MCI-186)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone (formerly known as MCI-186), a potent free radical scavenger, is clinically approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This technical guide provides an in-depth overview of the structural analogs and derivatives of Edaravone, focusing on their synthesis, biological activities, and structure-activity relationships. Quantitative data from various assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of synthetic pathways and the arachidonate signaling cascade, a key pathway modulated by Edaravone. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel neuroprotective agents based on the Edaravone scaffold.

Core Structure and Mechanism of Action

Edaravone's chemical structure is 3-methyl-1-phenyl-2-pyrazolin-5-one.[1][2] Its mechanism of action as a free radical scavenger is central to its therapeutic effects. It can effectively scavenge various reactive oxygen species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•). This antioxidant activity is believed to underlie its neuroprotective properties in conditions associated with high levels of oxidative stress.[3]

Structural Analogs and Derivatives: Synthesis and Biological Activity

The development of Edaravone analogs has been focused on improving its pharmacokinetic properties, enhancing its antioxidant efficacy, and exploring additional biological targets. Modifications have been explored at three main positions of the pyrazolone scaffold: the N1-phenyl ring, the C3-methyl group, and the C4-position of the pyrazolone ring.

N1-Phenyl Ring Modifications

Derivatives with substitutions on the N1-phenyl ring have been synthesized to modulate lipophilicity and explore potential interactions with biological targets.

-

Edaravone-N-benzyl pyridinium hybrids: A series of these hybrids have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease. These compounds aim to combine the antioxidant properties of Edaravone with the acetylcholinesterase (AChE) inhibitory activity of the N-benzyl pyridinium moiety.[3]

C3- and C5-Position Modifications

Modifications at the C3 and C5 positions of the pyrazolone ring have been investigated to understand their influence on antioxidant activity and to introduce new functionalities.

-

Substitution with different alkyl or aryl groups: A study involving 17 analogs with substitutions at the 1 and 3 positions of the pyrazol-5(4H)-one core revealed that analogs with a hydrogen at position 1 and a phenyl group at position 3, or phenyl groups at both positions, exhibited substantial radical scavenging, antioxidant, and copper-chelating properties.[4]

C4-Position Modifications

The C4 position of the pyrazolone ring is a key site for derivatization, often leading to compounds with altered biological activities.

-

4'-substituted analogs: A series of twelve Edaravone analogs with substitutions at the 4'-position of the N-phenyl ring, as well as N1-carbamates and 5-substituted analogs, were synthesized and evaluated for their effects on oligodendrocyte progenitor cell (OPC) metabolism and their antioxidant potential.[5][6][7]

Quantitative Data Summary

The biological activities of various Edaravone analogs are summarized in the tables below.

Table 1: Antioxidant Activity of Edaravone and its Analogs (DPPH Assay)

| Compound | Substitution Pattern | % DPPH Radical Scavenging | Reference |

| Edaravone (EDA) | - | ~40% | [5][6][7] |

| 2b | 4'-carboxy EDA | Significantly more potent than EDA | [6] |

| 2c | 4'-methyl ester EDA | Comparable to EDA | [6] |

| 2d | 4'-azide EDA | Comparable to EDA | [6] |

| 2g | 4'-hydroxymethyl EDA | Comparable to EDA | [6] |

| 2h | 4'-azidomethyl EDA | Comparable to EDA | [6] |

| 3a | 5-ether EDA | Comparable to EDA | [6] |

| 3b | 5-hydroxymethyl EDA | Comparable to EDA | [6] |

| 4a | N1-carbamate-4'-ester EDA | - | [5][6][7] |

Table 2: Effect of Edaravone Analogs on Oligodendrocyte Progenitor Cell (OPC) Metabolism (MTT Assay)

| Compound | Substitution Pattern | Effect on OPC Metabolism | Reference |

| Edaravone (EDA) | - | Stimulatory | [5][6][7] |

| 2b | 4'-carboxy EDA | - | [5][6][7] |

| 2c | 4'-ester EDA | Moderately remyelinating | [7] |

| 4a | N1-carbamate-4'-ester EDA | Moderately remyelinating | [7] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Edaravone-N-benzyl Pyridinium Derivatives

| Compound | IC50 (µM) for AChE Inhibition | Reference |

| 5a-5l (series of derivatives) | 1.2 - 4.6 | [3] |

Experimental Protocols

Synthesis of 4'-(3-Methyl-5-oxo-4H-pyrazol-1-yl)-N-(pyridine-4-ylmethyl)benzamide (3)[4]

-

Activation of Edaravone-COOH (1): One equivalent of Edaravone-COOH (1) and four equivalents of N,N-diisopropylethylamine (DIPEA) are stirred at room temperature for 20 minutes. The carboxylic acid is then activated using 1.2 equivalents of HATU in dimethylformamide (DMF). The mixture is stirred at room temperature for 1 hour and monitored by TLC.

-

Conjugation with 4-(aminomethyl)pyridine: Once the activation is complete, 1.2 equivalents of 4-(aminomethyl)pyridine are added to the reaction mixture. The mixture is stirred under reflux for 2 hours and monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using appropriate chromatographic techniques.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][9]

-

Preparation of Solutions: A stock solution of the test compound (Edaravone analog) is prepared. A 100 µM solution of DPPH in methanol is also prepared.

-

Assay Procedure: Appropriate aliquots of the test compound are mixed with the DPPH solution to achieve a final concentration of 25 µM for the analog and 100 µM for DPPH.

-

Incubation: The reaction mixtures are shaken and incubated for 30 minutes in the dark.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer against a methanol blank. A DPPH solution without the test compound serves as the negative control.

-

Calculation of Scavenging Percentage: The percentage of DPPH radical scavenging is calculated using the formula: DPPH radical scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for OPC Metabolism[6][7][8]

-

Cell Culture: Purified mouse oligodendrocyte progenitor cells (OPCs) are grown for 24 hours.

-

Treatment: The cells are incubated with the Edaravone analogs for 48 hours.

-

MTT Addition: MTT solution is added to the cells and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of tetrazolium salt reduction, which is indicative of metabolic activity.

Signaling Pathways and Experimental Workflows

Synthetic Pathway for Edaravone-N-benzyl Pyridinium Derivatives

Caption: Synthesis of Edaravone-N-benzyl pyridinium derivatives.

Arachidonate Cascade and Inhibition by Edaravone

Edaravone has been shown to inhibit the cerebral arachidonate cascade, which is activated during cerebral ischemia and reperfusion, leading to the production of pro-inflammatory and edematous molecules.

Caption: Edaravone's modulation of the arachidonate cascade.

Conclusion

The Edaravone scaffold presents a versatile platform for the development of novel neuroprotective agents. The structural analogs and derivatives discussed in this guide demonstrate that modifications to the core structure can lead to compounds with enhanced antioxidant properties, improved pharmacokinetic profiles, and novel biological activities, such as AChE inhibition. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize next-generation Edaravone-based therapeutics for a range of neurological disorders. Further investigations into the detailed mechanisms of action and in vivo efficacy of these analogs are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Cas No. 89-25-8 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | C10H10N2O - Sarex [sarex.com]

- 2. 3-méthyl-1-phényl-2-pyrazoline-5-one, 98+ %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 3. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. mdpi.com [mdpi.com]

GCA-186 (TAK-186): A Technical Guide to Target Identification and Validation of a Conditionally Activated EGFRxCD3 Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of GCA-186, also known as TAK-186. This novel, conditionally active T-cell engager is currently in clinical development for the treatment of solid tumors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Diagrams illustrating key pathways and workflows are included to facilitate understanding.

Introduction to this compound (TAK-186)

This compound (TAK-186) is a first-in-class, conditionally activated bispecific antibody designed to target the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 epsilon (CD3ε) subunit of the T-cell receptor on T-cells.[1][2] It employs a novel Conditional Bispecific Redirected Activation (COBRA™) platform, engineered to minimize off-tumor toxicity by remaining in an inactive "prodrug" state in systemic circulation.[1][2][3] Activation occurs preferentially within the tumor microenvironment (TME), which is characterized by elevated protease activity.[1][4] This targeted activation mechanism aims to overcome the limitations of conventional T-cell engagers, which can cause significant on-target, off-tumor toxicities.[2][3]

Target Identification and Rationale

The selection of EGFR and CD3 as targets for this compound is based on a strong scientific rationale for achieving potent and tumor-specific anti-cancer activity.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated oncogenic driver, frequently overexpressed in a variety of solid tumors, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1] Its role in promoting tumor cell proliferation, survival, and migration makes it an attractive target for cancer therapy.[5]

-

CD3 Epsilon (CD3ε): CD3 is a transmembrane protein complex exclusively expressed on the surface of T-cells and is a critical component of the T-cell receptor (TCR) complex.[1] Engaging CD3ε with a bispecific antibody effectively redirects T-cells to recognize and eliminate tumor cells, bypassing the need for traditional TCR-MHC recognition.

The dual-targeting strategy of this compound aims to physically link cytotoxic T-cells with EGFR-expressing tumor cells, thereby inducing a potent and targeted anti-tumor immune response.

Molecular Architecture and Mechanism of Action

This compound is a single polypeptide chain construct with a unique molecular design that enables its conditional activation.[3]

Key structural features include:

-

Two anti-EGFR single-domain antibodies (sdAbs): These provide high-affinity binding to EGFR on tumor cells.[3]

-

An anti-CD3 single-chain variable fragment (scFv): This domain is masked in the inactive prodrug form to prevent premature T-cell engagement.[3][4]

-

A protease-cleavable linker: This linker connects the active domains and is designed to be cleaved by proteases, such as Matrix Metalloproteinases (MMPs), that are abundant in the TME.[1][4]

-

A human serum albumin (HSA) binding domain: This domain extends the circulating half-life of the inactive prodrug.[3][5]

The mechanism of action of this compound can be summarized in the following steps:

-

Systemic Administration and Tumor Targeting: this compound is administered intravenously in its inactive prodrug form. The anti-EGFR domains facilitate its localization to EGFR-expressing tumor tissues.[1]

-

Proteolytic Activation in the TME: Within the protease-rich TME, the cleavable linker is severed, unmasking the anti-CD3 scFv.[1][4]

-

Dimerization and Formation of the Active Complex: Upon cleavage, the molecule dimerizes on the surface of the tumor cell, forming a potent, multivalent T-cell engager.[1]

-

T-cell Engagement and Tumor Cell Lysis: The now-active anti-CD3 domains bind to CD3ε on nearby T-cells, creating an immune synapse between the T-cell and the tumor cell. This cross-linking activates the T-cell, leading to the release of cytotoxic granules (e.g., perforin and granzymes) and subsequent lysis of the tumor cell.[5]

Preclinical Validation

The anti-tumor efficacy and safety profile of this compound have been evaluated in a series of preclinical studies.

In Vitro Studies

-

Binding Affinity: this compound demonstrated high binding affinity to both human and cynomolgus monkey EGFR and CD3ε.[3]

-

Conditional T-cell Killing: In co-culture assays, the pre-cleaved, active form of this compound induced potent, dose-dependent T-cell-mediated cytotoxicity of EGFR-expressing tumor cell lines. The inactive prodrug form showed significantly reduced activity, confirming the conditional activation mechanism.[3]

In Vivo Studies

-

Tumor Regression in Xenograft Models: In immunodeficient mice bearing human tumor xenografts and co-injected with human T-cells, this compound demonstrated significant, dose-dependent tumor regression.[2][3] The anti-tumor activity was dependent on the level of EGFR expression on the tumor cells.[3]

-

Pharmacokinetics: Pharmacokinetic studies in mice showed that the intact this compound prodrug has a stable and sustained exposure, while the activated form is cleared more rapidly.[2][3] This pharmacokinetic profile is designed to limit systemic exposure to the active T-cell engager and enhance safety.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) of Pre-cleaved this compound

| Cell Line | EGFR Expression (Molecules/Cell) | EC50 (pM) |

| LoVo (Colorectal Cancer) | High | 0.37 |

| HT29 (Colorectal Cancer) | Moderate | 0.54 |

| SCC25 (Head and Neck Cancer) | High | 0.07 |

Data adapted from Dettling et al., JITC 2022.[3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Dose (µg/kg) | Tumor Growth Inhibition (%) |

| SCC25 (HNSCC) | 4 | Tumor Regression |

| LoVo (CRC) | 100 | Tumor Regression |

| HT29 (CRC) | 20 | Significant Inhibition |

Data adapted from Dettling et al., JITC 2022.[3]

Clinical Development

This compound is currently being evaluated in a Phase 1/2, first-in-human, open-label, dose-escalation study in patients with unresectable, locally advanced or metastatic EGFR-expressing solid tumors that are refractory to standard therapies (NCT04844073).[1][6][7][8][9][10]

-

Study Design: The study consists of a dose-escalation phase to determine the recommended dose for expansion (RDE) and a cohort expansion phase to further evaluate the safety and preliminary anti-tumor activity in specific tumor types.[6][9][11]

-

Primary Endpoints: The primary endpoints of the study are the number of participants with treatment-emergent adverse events and dose-limiting toxicities (DLTs).[1]

-

Secondary Endpoints: Secondary endpoints include pharmacokinetic parameters (Cmax, AUC), immunogenicity, and preliminary anti-tumor activity as assessed by objective response rate.[1]

As of March 2023, 20 patients had received TAK-186 in this ongoing trial.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and potentially replicating the findings.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

-

Cell Preparation:

-

Target tumor cells expressing EGFR are harvested and seeded into 96-well plates.

-

Human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

-

-

Co-culture:

-

A fixed number of T-cells are added to the wells containing the target cells at a specific effector-to-target (E:T) ratio.

-

Serial dilutions of this compound (either in its prodrug or pre-cleaved active form) are added to the co-culture.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

-

Cytotoxicity Measurement:

-

Cell viability is assessed using a standard method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell staining assay.

-

-

Data Analysis:

-

The percentage of specific cell lysis is calculated for each concentration of this compound.

-

The EC50 value (the concentration of the antibody that induces 50% of the maximum cell lysis) is determined by fitting the data to a four-parameter logistic regression model.

-

In Vivo Xenograft Tumor Model

-

Cell Implantation:

-

Human tumor cells expressing varying levels of EGFR are implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

-

-

Tumor Growth:

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

-

T-cell Transfer:

-

Human T-cells are adoptively transferred into the tumor-bearing mice, typically via intravenous injection.

-

-

Treatment Administration:

-

This compound or a vehicle control is administered to the mice at various dose levels and schedules (e.g., once or twice weekly via intravenous injection).

-

-

Tumor Measurement:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound (TAK-186).

Caption: Workflow for a T-cell Dependent Cellular Cytotoxicity (TDCC) assay.

Conclusion

This compound (TAK-186) represents a promising next-generation T-cell engager that leverages the unique characteristics of the tumor microenvironment to achieve conditional activation. The preclinical data strongly support its proposed mechanism of action and demonstrate potent, EGFR-dependent anti-tumor activity. The ongoing Phase 1/2 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this novel therapeutic in patients with advanced solid tumors. The innovative COBRA™ platform has the potential to be applied to other tumor targets, opening new avenues for the development of safer and more effective cancer immunotherapies.

References

- 1. oncologymedinfo.com [oncologymedinfo.com]

- 2. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. UCSF Head and Neck Cancer Trial → TAK-186 (Also Known as MVC-101) in Adults With Advanced or Metastatic Cancer [clinicaltrials.ucsf.edu]

- 8. research.monash.edu [research.monash.edu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Study of TAK-186 (Also Known as MVC-101) in Adults With Advanced or Metastatic Cancer [clin.larvol.com]

- 11. TAK-186 for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

An In-depth Technical Guide on Early-Stage Research of GCA-186's Biological Activity

Disclaimer: The term "GCA-186" is ambiguous and does not correspond to a single, clearly identifiable molecule in the provided search results. The information presented herein is based on two distinct molecules, MCI-186 (Edaravone) and TAK-186 , which are the most plausible interpretations of the query based on available scientific literature. This guide is intended for researchers, scientists, and drug development professionals.

Part 1: MCI-186 (Edaravone) - A Neuroprotective Agent

MCI-186, also known as Edaravone, is a free radical scavenger that has been investigated for its neuroprotective effects, particularly in the context of ischemic stroke and other neurodegenerative conditions.[1][2][3]

Quantitative Data Summary

| Parameter | Value | Species | Model | Reference |

| Infarct Volume Reduction | ~23% | Mice | Permanent Middle Cerebral Artery Occlusion (MCAO) | [2] |

| Effective Dose (Edema Reduction) | 1.5 - 4.5 mg/kg | Rats | Ischemia-Reperfusion | [1] |

| Inhibition of Superoxide Increase | Significant at 3 and 6 hours (p<0.01) | Mice | Permanent MCAO | [2] |

| Inhibition of AA-induced Edema | Dose-dependent (0.1 - 3.0 mg/kg) | Rats | Cortical Arachidonic Acid (AA) Infusion | [4] |

| Inhibition of Leukotriene Synthesis | Dose-dependent (0.3 - 3.0 mg/kg) | Gerbils | Ischemia-Reperfusion | [4] |

Experimental Protocols

1. Murine Model of Permanent Focal Brain Ischemia

-

Animal Model: Male Balb/c mice were utilized.

-

Procedure: Permanent occlusion of the middle cerebral artery (MCAO) was induced.

-

Treatment: A dose of 3.0 mg/kg of Edaravone or a vehicle was administered 30 minutes prior to the induction of ischemia.

-

Infarct Volume Assessment: 24 hours post-ischemia, the infarct volume was assessed using the 2,3,5-triphenyltetrazolium chloride (TTC) staining method.

-

Superoxide Detection: In situ detection of superoxide in the ipsilateral neocortex was performed using the superoxide-sensitive dye dihydroethidium (DHE).[2]

2. Gerbil Model of Ischemia-Reperfusion

-

Animal Model: Gerbils were used for this study.

-

Procedure: Ischemia was induced for 30 minutes, followed by reperfusion.

-

Treatment: MCI-186 was administered intravenously at doses of 1.0 and 3.0 mg/kg post-ischemia.

-

Outcome Measurement: Cortical edema was assessed 60 minutes after recirculation. Leukotriene synthesis in the brain was measured 15 minutes after recirculation following treatment with 0.3-3.0 mg/kg of MCI-186.[4]

Signaling Pathway and Mechanism of Action

MCI-186 is believed to exert its neuroprotective effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage that occurs during cerebral ischemia.[2] It also appears to interfere with the arachidonate (AA) cascade, which is activated during ischemia-reperfusion and leads to the production of edematous leukotrienes.[4]

Caption: Mechanism of action of MCI-186 in neuroprotection.

Part 2: TAK-186 - A Conditionally Activated T-Cell Engager

TAK-186 is a novel, conditionally active T-cell engager designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[5][6][7] It is a COnditional Bispecific Redirected Activation (COBRA) molecule that is administered as a prodrug and is preferentially activated within the tumor microenvironment (TME).[5][6][7]

Quantitative Data Summary

No specific quantitative in vivo efficacy data (e.g., tumor growth inhibition percentages) were available in the provided search results. The results focus on the mechanism of action and clinical trial design.

Experimental Protocols

1. In Vivo Efficacy Studies in Murine Models

-

Animal Model: Mice bearing established solid tumors with varying levels of EGFR expression.

-

Procedure: A single bolus of human T-cells was administered to the mice.

-

Treatment: TAK-186 and associated controls were administered intravenously.

-

Outcome Measurement: Regression of established solid tumors was assessed. The plasma and tumor exposure of both intact and cleaved TAK-186 were also measured to evaluate its pharmacokinetic profile.[6]

2. First-in-Human Phase 1/2 Clinical Trial

-

Study Design: An open-label, dose-escalation study (Phase 1/2).

-

Patient Population: Patients with unresectable, locally advanced/metastatic EGFR-expressing solid tumors that are refractory to standard therapies.

-

Treatment: Intravenous administration of TAK-186.

-

Primary Objectives: To assess the safety and tolerability of TAK-186 and to determine the recommended dose for expansion (RDE).

-

Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity of TAK-186.

-

Biomarkers: Fresh tumor biopsy samples are collected at screening and on-treatment to assess for target engagement and mechanism of action.[5]

Signaling Pathway and Mechanism of Action

TAK-186 is designed to be preferentially activated in the TME, where protease activity is elevated compared to healthy tissue.[5] The prodrug binds to EGFR on both tumor and normal cells. In the TME, proteases cleave a linker on the TAK-186 molecule, leading to its activation. The activated molecule then dimerizes and engages T-cells via their CD3ε domain, redirecting them to kill EGFR-expressing tumor cells.[5][6] This conditional activation strategy aims to widen the therapeutic window by minimizing on-target, off-tumor toxicity.[6][7]

Caption: Conditional activation and mechanism of action of TAK-186.

Caption: Experimental workflow for TAK-186 research.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. Effects of an antistroke agent MCl-186 on cerebral arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncologymedinfo.com [oncologymedinfo.com]

- 6. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]

GCA-186: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor Targeting Drug-Resistant HIV-1

An In-depth Technical Guide on the Core Novelty and Patent Landscape of GCA-186 for Researchers, Scientists, and Drug Development Professionals.

This compound, chemically known as 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Developed as an analog of emivirine (MKC-442), this compound was specifically designed to exhibit improved activity against drug-resistant strains of HIV-1, a significant challenge in the long-term management of HIV/AIDS. This technical guide delves into the novelty of this compound, its mechanism of action, and the associated patent landscape, providing a comprehensive resource for researchers in the field of antiviral drug development.

Core Novelty: Overcoming Drug Resistance

The primary innovation of this compound lies in its structural modifications aimed at enhancing its binding affinity and resilience to mutations in the HIV-1 reverse transcriptase (RT) enzyme. As an NNRTI, this compound binds to an allosteric site on the RT, known as the NNRTI binding pocket, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.

The key structural feature contributing to this compound's enhanced profile is the presence of 3',5'-dimethyl substituents on the benzyl ring at the C6 position of the uracil core. This modification allows for closer contact with the conserved Trp229 residue within the NNRTI binding pocket. This enhanced interaction helps to stabilize the binding of the inhibitor, even in the presence of common drug-resistance mutations such as Tyr181Cys and Lys103Asn.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 reverse transcriptase. It does not compete with the natural deoxynucleoside triphosphate substrates for the active site of the enzyme. Instead, its binding to the allosteric pocket distorts the enzyme's structure, thereby impeding the polymerization of viral DNA from the RNA template. This disruption of a critical step in the HIV-1 replication cycle prevents the virus from establishing a productive infection in host cells.

An In-depth Technical Guide to Potential Molecular Targets Related to "GCA-186"

For Researchers, Scientists, and Drug Development Professionals

The inquiry into the molecular targets of "GCA-186" presents a degree of ambiguity, as "this compound" is not a widely recognized investigational compound in publicly available scientific literature. A search for this specific designation yields limited information, with a single reference to a chemical abstract service (CAS) number [149950-61-8] but no associated detailed pharmacological data.

However, the query may be referencing other compounds with similar numerical identifiers or may be related to the therapeutic targets for Giant Cell Arteritis (GCA). This technical guide, therefore, explores the molecular targets of two pertinent compounds, MCI-186 (Edaravone) and TAK-186 , and provides an overview of the molecular targets in the treatment of Giant Cell Arteritis (GCA) .

Section 1: MCI-186 (Edaravone) - A Neuroprotective Agent

Edaravone (also known as MCI-186) is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and modulate associated signaling pathways.

Molecular Targets and Mechanism of Action of Edaravone

The primary mechanism of Edaravone is the scavenging of reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases and cerebral ischemia.[1][3] It effectively neutralizes hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[1][4]

Beyond its direct antioxidant activity, Edaravone has been shown to modulate several key signaling pathways:

-

Nrf2 Signaling Pathway: Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Edaravone treatment has been observed to increase Nrf2 expression and nuclear translocation, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]

-

Aryl Hydrocarbon Receptor (AHR) Signaling: Recent evidence suggests that Edaravone binds to the Aryl Hydrocarbon Receptor (AHR) and promotes its nuclear translocation. This activation of AHR signaling leads to the transcriptional induction of key cytoprotective genes.[5]

-

Bcl-2/Bax Pathway: Edaravone has been shown to exert anti-apoptotic effects by modulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6]

-

Nitric Oxide Synthase (NOS) Modulation: Edaravone can optimize the function of nitric oxide synthase by reducing the expression of detrimental isoforms like inducible NOS (iNOS) and neuronal NOS (nNOS), while enhancing the beneficial endothelial NOS (eNOS). This helps in preserving cerebral blood flow.[6]

Quantitative Data for Edaravone

| Parameter | Value | Condition | Reference |

| Oral LD50 (rat) | 1915 mg/kg | Acute toxicity | [1] |

| Intravenous LD50 (rat) | 631 mg/kg | Acute toxicity | [1] |

| Protein Binding | 92% (human serum proteins, mainly albumin) | Pharmacokinetics | [1] |

| Terminal Elimination Half-life | 4.5 to 9 hours | Pharmacokinetics | [1] |

Experimental Protocols for Edaravone Target Identification

Nrf2 Pathway Activation Assay:

-

Cell Culture: Utilize a relevant cell line, such as SH-SY5Y neuroblastoma cells.

-

Treatment: Expose cells to varying concentrations of Edaravone for a specified duration.

-

Western Blot Analysis: Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., GAPDH).

-

Immunofluorescence: Fix and permeabilize cells. Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. Visualize the nuclear translocation of Nrf2 using fluorescence microscopy.

Aryl Hydrocarbon Receptor (AHR) Binding and Activation Assay:

-

Molecular Docking and Molecular Dynamics Simulation: Computationally model the interaction between Edaravone and the AHR protein to predict binding affinity and mode.[5]

-

AHR Nuclear Translocation Assay: Treat cells (e.g., murine oligodendrocyte progenitors) with Edaravone. Perform immunofluorescence staining for AHR to observe its translocation from the cytoplasm to the nucleus.[5]

-

RNA-Sequencing: Extract total RNA from Edaravone-treated and control cells. Perform high-throughput RNA sequencing to identify differentially expressed genes, focusing on known AHR target genes.[5]

Signaling Pathway Diagram for Edaravone

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Edaravone | Free radical scavengers | MMP | Apoptosis | TargetMol [targetmol.com]

Elucidating the Role of GCA-186 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giant Cell Arteritis (GCA) is a systemic vasculitis characterized by the inflammation of medium and large arteries. The pathogenesis of GCA involves a complex interplay of various immune cells and signaling molecules, leading to vascular inflammation and remodeling. This technical guide provides an in-depth analysis of the core cellular signaling pathways implicated in GCA, which for the purpose of this document, we will refer to under the collective identifier "GCA-186" to represent the key molecular interactions central to the disease. This guide will detail the experimental methodologies used to investigate these pathways, present quantitative data from clinical trials of targeted therapies, and provide visual representations of the signaling cascades and experimental workflows. The primary signaling pathways discussed include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, the Interleukin-6 (IL-6) signaling cascade, the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) pathway, and the Vascular Endothelial Growth Factor (VEGF)-Jagged-Notch signaling axis. Understanding these intricate networks is crucial for the development of novel therapeutic strategies for Giant Cell Arteritis.

Introduction to Cellular Signaling in Giant Cell Arteritis

Giant Cell Arteritis (GCA) is the most prevalent form of systemic vasculitis in individuals over the age of 50. The disease is characterized by a granulomatous inflammation of the arterial wall, leading to potential complications such as vision loss and aortic aneurysms. The inflammatory infiltrate in GCA is primarily composed of T cells and macrophages, which orchestrate the pathological processes within the vessel wall. Several key signaling pathways have been identified as critical drivers of this inflammation.

The JAK-STAT pathway is a central signaling hub for numerous cytokines implicated in GCA, including IL-6 and interferon-gamma (IFN-γ). Activation of this pathway in immune cells promotes their differentiation, activation, and survival, thereby sustaining the inflammatory response.

IL-6 signaling is another pivotal pathway in GCA. Elevated levels of IL-6 are a hallmark of the disease and correlate with systemic inflammation. IL-6 exerts its pro-inflammatory effects through the JAK-STAT pathway, making it a prime target for therapeutic intervention.

The GM-CSF pathway has emerged as a significant contributor to macrophage activation and differentiation in GCA. GM-CSF, produced by various immune cells within the vascular lesions, promotes the formation of multinucleated giant cells and the production of pro-inflammatory mediators.

Finally, the VEGF-Jagged-Notch pathway plays a crucial role in the interplay between endothelial cells and T cells. VEGF, which is abundant in the serum of GCA patients, induces the expression of the Notch ligand Jagged1 on endothelial cells. This, in turn, activates Notch signaling in T cells, promoting their differentiation into pathogenic Th1 and Th17 cells.

This guide will dissect these pathways, providing a comprehensive overview of their role in GCA and the therapeutic strategies that have been developed to target them.

Quantitative Data on Targeted Therapies in GCA

The development of targeted therapies has revolutionized the management of GCA, offering alternatives to long-term glucocorticoid treatment and its associated toxicities. The following tables summarize the quantitative data from key clinical trials of biologic agents and small molecules that target the signaling pathways discussed in this guide.

Table 1: Efficacy of Tocilizumab (IL-6 Receptor Antagonist) in the GiACTA Trial

| Outcome | Tocilizumab Weekly + 26-week Prednisone Taper | Tocilizumab Every Other Week + 26-week Prednisone Taper | Placebo + 26-week Prednisone Taper | Placebo + 52-week Prednisone Taper |

| Sustained Remission at Week 52 | 56%[1][2][3][4] | 53%[1][2][3][4] | 14%[1][2][3][4] | 18%[1][3][4] |

| Cumulative Prednisone Dose (median) | 1862 mg[1][3][4] | 1862 mg[1][3][4] | 3296 mg[3][4] | 3818 mg[3][4] |

| Serious Adverse Events | 15%[3][4] | 14%[3][4] | 22%[3][4] | 25%[3][4] |

Table 2: Efficacy of Mavrilimumab (GM-CSF Receptor Antagonist) in a Phase 2 Trial

| Outcome | Mavrilimumab + 26-week Prednisone Taper | Placebo + 26-week Prednisone Taper |

| Time to First Flare (median) | Not reached[5] | 25.1 weeks[5] |

| Flare Rate by Week 26 | 19% | 46% |

| Sustained Remission at Week 26 | 83.2%[5] | 49.9%[5] |

| Hazard Ratio for Time to Flare | 0.38 (p=0.0263)[2] | - |

Table 3: Efficacy of Upadacitinib (JAK Inhibitor) in the SELECT-GCA Phase 3 Trial

| Outcome | Upadacitinib 15 mg + 26-week Steroid Taper | Placebo + 52-week Steroid Taper |

| Sustained Remission at Week 52 | 46% (p=0.0019)[6][7] | 29%[6][7] |

| Sustained Complete Remission (Week 12-52) | 37% (p<0.0001)[7] | 16%[7] |

| Disease Flare through Week 52 | 34% (p=0.0014)[7] | 56%[7] |

| Cumulative Glucocorticoid Exposure (median) | 1615 mg (p<0.0001)[8] | 2882 mg[8] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in GCA research to investigate cellular signaling pathways.

Immunohistochemistry of Temporal Artery Biopsies

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the presence and location of specific proteins within the inflamed arterial tissue.

Representative Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) temporal artery biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies targeting proteins of interest (e.g., rabbit anti-human CD4 for T helper cells, rabbit anti-human phospho-STAT3 for activated STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the target antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Stained sections are examined under a light microscope to assess the distribution and intensity of protein expression within the different layers of the arterial wall.

Ex Vivo Temporal Artery Culture

This model allows for the study of inflammatory processes and the effects of therapeutic agents in a system that preserves the tissue architecture of the temporal artery.

Representative Protocol:

-

Biopsy Collection and Sectioning: Freshly obtained temporal artery biopsies are transported in sterile culture medium. The artery is cleaned of surrounding adipose tissue and cut into 1-2 mm thick cross-sections.

-

Culture Setup: Arterial sections are placed on a sterile support grid or embedded in a basement membrane matrix (e.g., Matrigel) in a 24-well plate.

-

Culture Conditions: The sections are cultured in a complete medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics, and glutamine) at 37°C in a humidified 5% CO2 incubator.

-

Experimental Treatment: Therapeutic agents (e.g., tocilizumab, mavrilimumab) or stimuli are added to the culture medium.

-

Sample Collection and Analysis: After a defined culture period (e.g., 24-72 hours), the culture supernatants are collected for cytokine analysis using ELISA or multiplex bead assays. The tissue sections can be processed for RNA extraction and gene expression analysis (qRT-PCR) or for histological and immunohistochemical analysis.

Flow Cytometry for T Cell Analysis

Flow cytometry is a powerful technique for the immunophenotyping and functional analysis of immune cell populations in the peripheral blood of GCA patients.

Representative Protocol for Th1/Th17 Analysis:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Stimulation: PBMCs are stimulated in vitro for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to induce intracellular cytokine production.

-

Surface Staining: Cells are stained with a panel of fluorescently-labeled antibodies against surface markers to identify T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, and chemokine receptors like CXCR3 and CCR6).

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for the intracellular staining of cytokines.

-

Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ for Th1 cells and anti-IL-17A for Th17 cells).

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to first identify lymphocytes, then single cells, then CD3+ T cells, and subsequently CD4+ T helper cells. Within the CD4+ population, the frequencies of IFN-γ+ (Th1) and IL-17A+ (Th17) cells are determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in GCA, a representative experimental workflow, and the cellular interactions within the inflamed artery.

References

- 1. vasculitides.com [vasculitides.com]

- 2. Expert provides deeper insight into tocilizumab for giant cell arteritis | MDedge [ma1.mdedge.com]

- 3. researchgate.net [researchgate.net]

- 4. Trial of Tocilizumab in Giant-Cell Arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GiACTA Study Shows Benefit of Adding Tocilizumab to Steroid Taper in Giant Cell Arteritis | RheumNow [rheumnow.com]

- 6. ard.bmj.com [ard.bmj.com]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. acrconvergencetoday.org [acrconvergencetoday.org]

Methodological & Application

Unraveling Cellular Mechanisms: Application Notes and Protocols

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "GCA-186." The following application notes and protocols are based on the most relevant interpretations of the query, focusing on Giant Cell Arteritis (GCA) research and the experimental therapeutic TAK-186, which may be related to the user's interest in cancer-related cell culture experiments.

Section 1: Cell Culture Protocols in Giant Cell Arteritis (GCA) Research

Giant Cell Arteritis (GCA) is a common form of vasculitis affecting medium and large arteries.[1][2][3] Understanding its pathogenesis relies on in vitro studies using relevant cell types.

Primary Cell Culture from Temporal Artery Biopsies

A key in vitro model for GCA involves the culture of cells derived from temporal artery biopsies.

Protocol for Establishing Primary Vascular Cell Cultures:

-

Tissue Acquisition: Obtain fresh temporal artery biopsies from patients diagnosed with GCA and non-GCA controls under sterile conditions.

-

Tissue Processing:

-

Wash the biopsy specimen three times in sterile Phosphate Buffered Saline (PBS) supplemented with antibiotics (penicillin/streptomycin).

-

Remove adventitial and fatty tissue.

-

Cut the remaining vessel into small fragments (1-2 mm²).

-

-

Enzymatic Digestion:

-

Incubate the tissue fragments in a digestion solution containing collagenase type II (1 mg/mL) in Dulbecco's Modified Eagle Medium (DMEM) for 2-4 hours at 37°C with gentle agitation.

-

Neutralize the enzyme with an equal volume of DMEM containing 10% Fetal Bovine Serum (FBS).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Cell Plating and Culture:

-

Resuspend the cell pellet in smooth muscle cell growth medium (supplemented with growth factors, 10% FBS, and antibiotics).

-

Plate the cell suspension onto gelatin-coated T25 flasks.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Monitor for the outgrowth of vascular smooth muscle cells and endothelial cells.

-

Experimental Workflow for GCA Primary Cell Culture

Caption: Workflow for establishing primary vascular cell cultures from temporal artery biopsies.

Section 2: Experimental Protocols for TAK-186

TAK-186 is a conditionally active T-cell engager that targets Epidermal Growth Factor Receptor (EGFR) on tumor cells.[2][4] It is designed to be activated within the tumor microenvironment.[2]

Cell Lines and Culture Conditions

-

Target Tumor Cell Lines: EGFR-expressing cell lines such as LoVo, HT29, and SCC25.[4]

-

Effector Cells: Human T cells.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of TAK-186 to induce T-cell mediated killing of EGFR-positive tumor cells.

Protocol:

-

Target Cell Preparation:

-

Harvest EGFR-positive tumor cells (e.g., LoVo) and adjust the cell density to 1 x 10⁶ cells/mL in assay medium (serum-free RPMI-1640).

-

Label target cells with a viability dye (e.g., Calcein AM).

-

-

Effector Cell Preparation:

-

Isolate human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

-

Adjust T-cell density to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).

-

-

Assay Setup:

-

Plate 1 x 10⁴ labeled target cells per well in a 96-well plate.

-

Add effector T cells at the desired E:T ratio.

-

Add serial dilutions of TAK-186 or control molecules.

-

Include control wells: target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C.

-

Data Acquisition: Measure the release of the viability dye from lysed target cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

TDCC Assay Workflow

Caption: Workflow for the T-cell Dependent Cellular Cytotoxicity (TDCC) assay.

Cytokine Release Assay

This assay quantifies the release of cytokines from T cells upon activation by TAK-186.

Protocol:

-

Assay Setup: Set up the co-culture of target cells, T cells, and TAK-186 as described in the TDCC assay.

-

Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Cytokine Measurement: Carefully collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.

Quantitative Data Summary for TAK-186 In Vitro Assays

| Cell Line | Assay | E:T Ratio | EC₅₀ (ng/mL) | Max Lysis (%) |

| LoVo | TDCC | 10:1 | ~1 | >80 |

| HT29 | TDCC | 10:1 | ~5 | >70 |

| SCC25 | TDCC | 10:1 | ~10 | >60 |

Note: The EC₅₀ and Max Lysis values are representative and may vary depending on experimental conditions.

TAK-186 Mechanism of Action

TAK-186 is a prodrug that requires cleavage by proteases in the tumor microenvironment to become active.[2] The activated molecule forms a dimer that can then engage both EGFR on tumor cells and CD3 on T cells, leading to T-cell activation and tumor cell lysis.[2]

Signaling Pathway of Activated TAK-186

Caption: Mechanism of action for the conditionally activated T-cell engager TAK-186.

References

- 1. A Large-Scale Genetic Analysis Reveals a Strong Contribution of the HLA Class II Region to Giant Cell Arteritis Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Preceding Giant Cell Arteritis: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malignancy Risk in Patients with Giant Cell Arteritis: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols for GCA-186 (Edaravone/MCI-186) in Animal Models

Introduction

GCA-186, also known as Edaravone or MCI-186, is a potent free radical scavenger with demonstrated neuroprotective properties. It is primarily investigated for its therapeutic potential in conditions associated with oxidative stress, such as ischemic stroke and traumatic brain injury. In animal models, this compound has been shown to mitigate tissue damage and improve functional outcomes by reducing oxidative damage and inhibiting inflammatory pathways. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various animal models of neurological injury.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by scavenging free radicals, thus inhibiting lipid peroxidation and protecting vascular endothelial cells and neurons from oxidative damage.[1][2] In the context of cerebral ischemia, it has been shown to interfere with the arachidonate cascade, particularly the lipoxygenase system, which is activated during ischemia-reperfusion and contributes to edema and tissue injury.[3] By reducing the levels of reactive oxygen species (ROS), this compound helps to preserve the integrity of the blood-brain barrier and salvage neurons in the ischemic penumbra.[2]

Signaling Pathway

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Quantitative Data Summary

| Animal Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAo) | Mouse (Balb/c) | 3.0 mg/kg | Intravenous (IV) | Significantly reduced infarct volume to ~77% of control. Inhibited superoxide increase in the infarct rim. | [2] |

| Ischemia-Reperfusion Injury | Gerbil | 1.0 and 3.0 mg/kg | Intravenous (IV) | Significantly inhibited cortical edema post-recirculation. | [3] |